Bromomethanesulfonic acid

Vue d'ensemble

Description

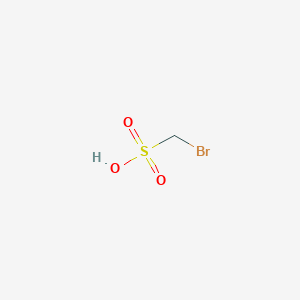

Bromomethanesulfonic acid (BMSC) is a chemical compound that is commonly used in scientific research. It is a strong acid that is used as a reagent in various chemical reactions. BMSC is a derivative of methanesulfonic acid, where one of the hydrogen atoms is replaced by a bromine atom. This substitution enhances the reactivity of the compound, making it useful in a wide range of applications.

Applications De Recherche Scientifique

Environmental Pollution and Water Treatment

Halomethanesulfonic acids (HMSAs) , including bromomethanesulfonic acid, have been spotlighted as novel polar disinfection by-products in water treatment processes. Zahn et al. (2019) synthesized standards for this compound among other HMSAs to facilitate their quantification in water samples across Europe. Their study found HMSAs in tap water and surface waters used for drinking water production, identifying water disinfection processes as a key source. The research highlighted the potential of ozonation, activated carbon filtration, and reverse osmosis in mitigating HMSA precursors, thus reducing their formation (Zahn, Meusinger, Frömel, & Knepper, 2019).

Chemical Synthesis

In the realm of organic chemistry, This compound serves as a crucial reagent. Vasin, Bolusheva, and Razin (2003) explored its application in the Michael-induced Ramberg-Bäcklund reaction, providing a pathway to synthesize bromomethyl β-styryl and β-bromostyryl sulfones. This research offers a glimpse into the versatility of this compound in facilitating complex organic transformations (Vasin, Bolusheva, & Razin, 2003).

Environmental Monitoring

Bromoform detection in the effluents of a nuclear power plant was another intriguing application, with this compound derivatives being potential tracers for monitoring coastal water masses. Yang (2001) demonstrated how bromoform, a trihalomethane and byproduct of water chlorination, can be used to track the dispersal of cooling water from power plants into the marine environment, indicating the broader applicability of bromomethanesulfonic derivatives in environmental monitoring (Yang, 2001).

Advanced Material Synthesis

The research also spans into advanced material synthesis, where This compound derivatives are pivotal. For instance, the synthesis of difluorophenylsulfanylmethyl radical and difluoromethylene diradical synthons showcases the compound's role in creating gem-difluoromethylene building blocks, essential for manufacturing materials with specific physical properties (Reutrakul et al., 2004).

Mécanisme D'action

Target of Action

Bromomethanesulfonic acid primarily targets methanogenic bacteria . These bacteria play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

This compound acts as an inhibitor of methanogenesis . It is known to inhibit the action of methyl coenzyme M reductase , an enzyme that plays a key role in the last step of methanogenesis . This interaction with its target results in a significant reduction in methane production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the methanogenesis pathway . By inhibiting the action of methyl coenzyme M reductase, this compound disrupts this pathway, leading to a decrease in methane production . The downstream effects of this disruption can include changes in the metabolic processes of the methanogenic bacteria .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of methane production by methanogenic bacteria . On a cellular level, this can lead to changes in the metabolic activity of these bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a methanogenesis inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of this compound may be influenced by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Bromomethanesulfonic acid plays a significant role in biochemical reactions. It is known to inhibit methanogenesis, a biochemical reaction that produces methane

Cellular Effects

It is known to inhibit bacterial growth

Molecular Mechanism

The molecular mechanism of this compound involves its role as a methanogenesis inhibitor. It interferes with the biochemical reactions that produce methane

Propriétés

IUPAC Name |

sodium;bromomethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYVLIWKJMBHJO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34239-78-6 | |

| Record name | sodium bromomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bromomethanesulfonic acid interact with its target to inhibit methanogenesis? What are the downstream effects of this inhibition?

A1: this compound acts as a structural analog of 2-(methylthio)ethanesulfonic acid (CH3-S-CoM), a key substrate involved in the final step of methane formation in methanogenic archaebacteria [, ]. This final step is catalyzed by the enzyme CH3-S-CoM reductase. The structural similarity allows this compound to competitively inhibit the enzyme by binding to the active site, effectively blocking CH3-S-CoM from binding and undergoing the reductive demethylation that produces methane [, ]. As a result, methane production is inhibited.

Q2: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound and its analogs in the context of methanogenesis inhibition?

A2: Yes, the research by Olson et al. [] explores the SAR by synthesizing and testing modified analogs of both CH3-S-CoM and its co-substrate, N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP). They found that altering the chain length in these analogs affected their ability to be processed by the CH3-S-CoM reductase, highlighting the importance of specific structural features for substrate binding and enzyme activity. While the study primarily focused on understanding substrate specificity, it indirectly provides insights into the SAR of potential inhibitors like this compound, suggesting that even minor structural modifications could impact its inhibitory potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)